![molecular formula C17H21N3O5S B2782072 [4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid CAS No. 1024083-52-0](/img/structure/B2782072.png)
[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid
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Overview
Description
“[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid” is a chemical compound with the molecular formula C17H21N3O5S and a molecular weight of 379.43 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H21N3O5S . The SMILES representation is: CCN1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C3=CC=CC=C32)CC(=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 379.43 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid has been used in numerous scientific research applications. It has been used as a substrate for the evaluation of the activity of enzymes such as protein tyrosine phosphatases and as a substrate for the evaluation of the activity of transporters. It has also been used as a substrate for the evaluation of the activity of enzymes involved in the metabolism of drugs. Additionally, this compound has been used in the study of the effects of drugs on the nervous system.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are structurally similar to this compound, have been shown to inhibit microtubule synthesis .
Mode of Action
They can inhibit cell cycle progression and angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
Given the known effects of piperazine derivatives on microtubule synthesis, it can be inferred that this compound may affect pathways related to cell division and growth .
Result of Action
Based on the known effects of piperazine derivatives, it can be inferred that this compound may inhibit cell cycle progression and angiogenesis, potentially leading to the inhibition of tumor growth and metastasis .
Advantages and Limitations for Lab Experiments
[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively inexpensive, and has a high degree of purity. Additionally, it has a low toxicity and is stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be difficult to work with in some experiments.
Future Directions
There are a number of possible future directions for [4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid research. It could be further studied as a potential therapeutic agent in the treatment of diseases such as cancer and neurodegenerative diseases. Additionally, it could be studied for its potential to modulate the activity of enzymes involved in drug metabolism. It could also be studied for its potential to modulate the activity of transporters involved in the absorption and distribution of drugs. Finally, it could be studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs.
Synthesis Methods
[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid can be synthesized from the reaction of 4-ethyl-1-piperazine sulfonic acid and 1-oxo-2-isoquinolineacetic acid. This reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as acetonitrile. The reaction is carried out at room temperature and produces a white solid product. The product can be purified by recrystallization in a polar solvent such as methanol.
Safety and Hazards
properties
IUPAC Name |
2-[4-(4-ethylpiperazin-1-yl)sulfonyl-1-oxoisoquinolin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-2-18-7-9-20(10-8-18)26(24,25)15-11-19(12-16(21)22)17(23)14-6-4-3-5-13(14)15/h3-6,11H,2,7-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALHOPYLMPUVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C3=CC=CC=C32)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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